2-Methylthio-1,4-naphthoquinone
Description
Structure
2D Structure
Properties
CAS No. |
26037-60-5 |
|---|---|
Molecular Formula |
C11H8O2S |
Molecular Weight |
204.25 g/mol |
IUPAC Name |
2-methylsulfanylnaphthalene-1,4-dione |
InChI |
InChI=1S/C11H8O2S/c1-14-10-6-9(12)7-4-2-3-5-8(7)11(10)13/h2-6H,1H3 |
InChI Key |
GGFFBRRZAKLGFX-UHFFFAOYSA-N |
SMILES |
CSC1=CC(=O)C2=CC=CC=C2C1=O |
Canonical SMILES |
CSC1=CC(=O)C2=CC=CC=C2C1=O |
Other CAS No. |
26037-60-5 |
Synonyms |
2-methylthio-1,4-naphthoquinone |
Origin of Product |
United States |
The Enduring Significance of Naphthoquinone Scaffolds
The 1,4-naphthoquinone (B94277) core is a privileged structure in both the natural world and the realm of synthetic chemistry. encyclopedia.pubmdpi.com Its prevalence in nature, from plants and fungi to bacteria and algae, underscores its evolutionary importance. mdpi.comresearchgate.net These natural naphthoquinones are not mere metabolic byproducts; they often possess potent biological activities that contribute to the survival and interaction of their host organisms.
In the laboratory, the naphthoquinone scaffold serves as a versatile building block for the creation of novel molecules with diverse functionalities. encyclopedia.pubmdpi.com Chemists are drawn to its reactive nature, which allows for a wide range of chemical modifications. This adaptability has been instrumental in the development of compounds with applications in materials science and, most notably, in medicinal chemistry. The ability to introduce various substituents onto the naphthoquinone ring allows for the fine-tuning of its electronic and steric properties, thereby modulating its biological activity. researchgate.net This has led to the exploration of naphthoquinone derivatives for a multitude of therapeutic purposes. encyclopedia.pubmdpi.com
An Overview of 2 Methylthio 1,4 Naphthoquinone and Its Analogues in Contemporary Research
Isolation and Characterization from Biological Sources
Discovery in Thermophilic Hydrogen-Oxidizing Bacteria (e.g., Hydrogenobacter thermophilus)
A unique sulfur-containing quinone was first isolated and purified from the cells of the extremely thermophilic, hydrogen-oxidizing bacterium, Hydrogenobacter thermophilus strain TK-6 (IAM 12695). nih.gov This bacterium, discovered in a hot spring in Japan, is a gram-negative, non-motile, and obligate chemolithoautotroph. wikipedia.orgmicrobiologyresearch.org The discovery was significant as it contradicted the prevailing idea that no obligate hydrogen-oxidizing bacteria existed. wikipedia.org
The chemical structure of this novel quinone was identified as 2-methylthio-3-VI, VII-tetrahydromultiprenyl-1,4-naphthoquinone. nih.gov This determination was achieved through a combination of elemental analysis, ¹H nuclear magnetic resonance spectroscopy, mass spectroscopy, and infrared spectroscopy. nih.gov Further analysis of the ozonolysis products using gas-liquid chromatography and gas chromatography-mass spectroscopy confirmed the structure. nih.govasm.org It was also demonstrated that five other strains of H. thermophilus possess the same quinone system. nih.govasm.org
The isolation and purification process involved extracting crude lipids from lyophilized cells using an ether-ethanol mixture. asm.org The extract was then concentrated, and acetone-insoluble substances were removed. asm.org The purity of the final quinone product was confirmed by high-pressure liquid chromatography. asm.org
Naming Convention: "Methionaquinone" and its Significance
In light of its unique structure, containing a this compound nucleus, the researchers proposed the name "methionaquinone" for this class of quinone. nih.govasm.org The abbreviation MTK is recommended for this quinone class. nih.govasm.org This discovery highlighted a distinct feature of the genus Hydrogenobacter, setting it apart from other aerobic hydrogen-oxidizing bacteria. asm.org The presence of this sulfur-containing quinone is a key chemotaxonomic characteristic of the genus. asm.org
Hypothetical Biosynthetic Pathways and Precursors
Exploration of Metabolic Routes to the 2-Methylthio Moiety
The precise biosynthetic pathway of the 2-methylthio moiety in methionaquinone has not been fully elucidated. However, the presence of sulfur in the molecule strongly suggests a link to sulfur metabolism within the organism. In many biological systems, the formation of sulfur-containing compounds involves the incorporation of sulfur from amino acids like cysteine or methionine.
Quinones, in general, can undergo reactions with cellular nucleophiles such as the sulfhydryl groups of glutathione (B108866) (GSH) and proteins. nih.gov This reactivity is a common route for both detoxification and the formation of new metabolites. nih.gov It is plausible that a similar mechanism is at play in the biosynthesis of methionaquinone, where a precursor naphthoquinone molecule reacts with a sulfur-containing nucleophile.
Comparative Analysis with Related Sulfur-Containing Quinones
While methionaquinone is unique, other sulfur-containing quinones exist in biological systems. For instance, sulfide (B99878) quinone oxidoreductase (SQR), an enzyme found in mitochondria, catalyzes the oxidation of hydrogen sulfide (H₂S) and its subsequent incorporation into a glutathione persulfide (GSSH). nih.gov This process connects sulfide metabolism to the electron transport chain via coenzyme Q10. nih.gov
Synthetic Methodologies for 2 Methylthio 1,4 Naphthoquinone and Its Derivatives
Chemical Synthesis of the Core 1,4-Naphthoquinone (B94277) Scaffold
The 1,4-naphthoquinone structure serves as the essential building block for the target compound. Its synthesis has been approached through various methods over the years, evolving from harsh oxidative conditions to more controlled and environmentally benign processes.
Historically, the synthesis of 1,4-naphthoquinone was achieved through the oxidation of naphthalene (B1677914) using strong, stoichiometric oxidizing agents. orgsyn.org A prevalent method involves the use of chromium trioxide in glacial acetic acid. orgsyn.orgprepchem.com In this process, a solution of naphthalene in acetic acid is treated with chromium trioxide, often at low temperatures initially, followed by a period at room temperature. orgsyn.org The reaction, however, is known for relatively low yields, typically ranging from 18-22%. orgsyn.org Despite the low efficiency, this method was considered less costly and time-consuming than alternatives starting from α-naphthol or 1,4-benzoquinone. orgsyn.org Other classical oxidants employed include potassium dichromate with sulfuric acid. orgsyn.org
These traditional methods, while foundational, suffer from significant drawbacks, including the use of hazardous heavy metal reagents and the generation of substantial chemical waste.
Table 1: Classical Oxidation Methods for 1,4-Naphthoquinone Synthesis
| Starting Material | Oxidizing Agent | Solvent/Conditions | Yield | Reference |
| Naphthalene | Chromium trioxide | Glacial acetic acid, 0°C to room temp. | 18-22% | orgsyn.org |
| 1,4-Aminonaphthol HCl | Potassium dichromate | Water, Sulfuric acid, boiling | 78-81% | orgsyn.org |
| Naphthalene | Chromic acid | 80% Acetic acid, room temp. | ~40% | prepchem.com |
In response to the limitations of classical approaches, modern synthetic chemistry has shifted towards more efficient and environmentally friendly methods. The industrial-scale synthesis of 1,4-naphthoquinone now predominantly involves the vapor-phase catalytic oxidation of naphthalene using air over a vanadium oxide catalyst. wikipedia.orggoogle.com This method represents a significant improvement, offering a more direct and atom-economical route. wikipedia.org The process can be optimized by controlling reaction temperatures (typically 300-400°C) and by pre-treating the catalyst to enhance selectivity and yield. google.com
Further advancements in green chemistry have explored the use of hydrogen peroxide as a clean oxidant. google.compatsnap.comgoogle.com For instance, 2-methylnaphthalene (B46627) can be oxidized to 2-methyl-1,4-naphthoquinone (Menadione or Vitamin K3) using hydrogen peroxide in glacial acetic acid with a suitable catalyst. google.com Laccase, an enzyme, has also been employed in one-pot syntheses, generating para-quinones in situ from hydroquinones, which then undergo Diels-Alder reactions to form the naphthoquinone skeleton in an aqueous medium. rsc.org These methods avoid hazardous heavy metals and organic solvents, aligning with the principles of green chemistry. rsc.org
Table 2: Modern and Catalytic Methods for Naphthoquinone Synthesis
| Starting Material | Reagent/Catalyst | Key Features | Reference |
| Naphthalene | Vanadium oxide catalyst, O₂ (air) | Industrial gas-phase oxidation | wikipedia.orggoogle.com |
| 2-Methyl-1-naphthol (B1210624) | Hydrogen peroxide, Sulfuric acid | Green, high yield, no heavy metal waste | google.com |
| Naphthalene | Hydrogen peroxide, Ionic liquid catalyst | Environmentally friendly, convenient operation | patsnap.com |
| Hydroquinone (B1673460), 1,3-Dienes | Mo-V-P Heteropolyacids | One-pot synthesis at room temperature | scirp.org |
| 1,4-Hydroquinones, Dienes | Laccase enzyme | Green chemistry, aqueous medium | rsc.org |
Introduction of the Methylthio Group and Related Sulfur Substituents
Once the 1,4-naphthoquinone scaffold is obtained, the next critical step is the introduction of the methylthio group at the C2 position. This is typically accomplished through strategies involving the high nucleophilicity of sulfur compounds.
The formation of a thioether (or sulfide) bond on the naphthoquinone ring leverages the strong nucleophilic character of sulfur. msu.eduyoutube.com Thiolate anions (RS⁻), easily formed by deprotonating thiols (RSH), are excellent nucleophiles that readily participate in substitution or addition reactions. libretexts.orgmasterorganicchemistry.com In the context of 1,4-naphthoquinone, the quinone ring contains a system of conjugated double bonds and carbonyl groups, making it susceptible to the addition of sulfur nucleophiles. jst.go.jp This reactivity is the basis for creating the C-S bond required for 2-methylthio-1,4-naphthoquinone. The general strategy involves reacting a suitable naphthoquinone precursor with a methylthiol source.
The most direct method for synthesizing this compound is through the nucleophilic substitution reaction on a pre-functionalized naphthoquinone. A common starting material for this is 2,3-dichloro-1,4-naphthoquinone. nih.gov The chlorine atoms are good leaving groups, facilitating substitution. By reacting 2,3-dichloro-1,4-naphthoquinone with a sulfur nucleophile like cyclohexanethiol (B74751) in the presence of a base catalyst (e.g., triethylamine), a thio-substituted naphthoquinone can be prepared in high yield. nih.gov
Alternatively, the reaction can proceed via a Michael-type addition. The 1,4-naphthoquinone ring is an electrophile, and soft nucleophiles like thiols preferentially attack the carbon-carbon double bond. nih.gov This reaction can be catalyzed to improve efficiency and yield. For example, the synthesis of 2-amino-1,4-naphthoquinones and 1,4-naphthoquinone-2-sulfides has been achieved using a Bismuth(III) chloride catalyst. neist.res.in The reaction of 1,4-naphthoquinone with a thiol in the presence of a catalyst leads to the formation of the 2-thio-substituted product.
Synthetic Routes to Diverse this compound Analogues
The synthetic methodologies used for this compound can be readily adapted to produce a wide array of analogues with different substituents on both the naphthoquinone core and the sulfur atom.
To generate diversity, chemists can start with substituted naphthalenes, which after oxidation, yield a substituted 1,4-naphthoquinone scaffold. google.com For example, oxidizing a 2-substituted naphthalene often produces a mixture of 2- and 6-substituted 1,4-naphthoquinones. google.com
Another powerful strategy involves varying the nucleophile. Instead of a methylthiol source, a variety of other thiols (alkyl or aryl) can be used to react with a suitable naphthoquinone precursor, such as 2,3-dichloro-1,4-naphthoquinone or 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone). nih.govresearchgate.net The reaction of lawsone with different thiols provides access to a library of 2-hydroxy-3-thio-1,4-naphthoquinone derivatives. Similarly, reacting 2-methoxy-1,4-naphthoquinone (B1202248) derivatives with secondary amines has been shown to produce 2-dialkylamino-1,4-naphthoquinone analogues in good yields. researchgate.net These approaches allow for systematic modification of the structure to explore structure-activity relationships for various biological applications. nih.govnih.gov
Table 3: Synthesis of Diverse Naphthoquinone Analogues
| Naphthoquinone Precursor | Reactant | Product Type | Reference |
| 2,3-dichloro-1,4-naphthoquinone | 4-aminophenyl sulfone, then cyclohexanethiol | 2-amino-3-thio-substituted analogue | nih.gov |
| 2-hydroxy-1,4-naphthoquinone (Lawsone) | Various aldehydes and amines (Mannich reaction) | 3-substituted-2-hydroxy analogues | nih.govnih.gov |
| 2-methoxy-1,4-naphthoquinones | Secondary amines | 2-dialkylamino analogues | researchgate.net |
| 1,4-naphthoquinone | Anilines, Copper(II) acetate (B1210297) catalyst | N-aryl-2-amino-1,4-naphthoquinones | acs.org |
| 2,3-dichloro-1,4-naphthoquinone | Thymidine (B127349) derivatives, K₂CO₃ | 2-chloro-3-thymidine-substituted analogues | mdpi.com |
Modification of the Naphthalene Ring System
The naphthalene ring system of this compound can be altered to create a diverse range of derivatives. A common approach involves the Diels-Alder reaction, which allows for a regioselective method to access polysubstituted 2-methyl-1,4-naphthoquinone derivatives. researchgate.net This method often starts with appropriately substituted dienes and 1,4-benzoquinones. researchgate.net However, the methyl group at the C-2 position can introduce challenges due to the molecule's dissymmetry and the acidity of the methyl protons, which can lead to instability in basic conditions. researchgate.net
Another strategy for modifying the naphthalene core is through a naphthol route. This can begin with precursors like α-tetralones or propiophenones. researchgate.net For instance, 6-substituted 2-methylnaphthols can be synthesized using a xanthate-mediated free-radical addition/cyclization sequence, which are then oxidized to the corresponding menadione (B1676200) derivatives. researchgate.net
Furthermore, skeletal editing of heteroarenes offers a novel pathway to substituted naphthalenes. One such method involves the nitrogen-to-carbon transmutation of isoquinolines using a phosphonium (B103445) ylide as the carbon source. nih.gov This process proceeds through a ring-opening, 6π-electrocyclization, and elimination sequence to yield the naphthalene product. nih.gov
The table below summarizes some of the key approaches to modifying the naphthalene ring system.
| Starting Material | Key Reagents/Reaction | Product Type | Reference |
| Dienes and 2-bromo-5(or 6)-methyl-1,4-benzoquinones | Diels-Alder reaction | Polysubstituted 3-benzylmenadione derivatives | researchgate.net |
| α-Tetralone or propiophenone | Naphthol route, xanthate-mediated radical addition/cyclization | 6-Substituted menadione derivatives | researchgate.net |
| Isoquinolines | Phosphonium ylide (e.g., methyltriphenylphosphonium (B96628) bromide) | Substituted naphthalenes | nih.gov |
Derivatization at the C-3 Position and Other Sites
The C-3 position of the 1,4-naphthoquinone scaffold is a frequent site for derivatization to generate novel compounds with diverse properties. A common method for introducing substituents at this position is through nucleophilic substitution reactions. For example, 2,3-dichloro-1,4-naphthoquinone is a versatile starting material that reacts with various nucleophiles. nih.govmdpi.com
One significant class of derivatives is formed by the reaction of 1,4-naphthoquinones with amines. The conjugate addition of amines to 1,4-naphthoquinone can be catalyzed by molecular iodine to produce 2-amino-1,4-naphthoquinones. researchgate.net These amino derivatives can be further modified. For instance, a series of 2-amino-1,4-naphthoquinones bearing an oxyphenyl moiety were synthesized in a two-step process. nih.gov
The C-3 position can also be functionalized with sulfur-containing groups. 1,4-Naphthoquinone can serve as a derivatization reagent for aliphatic thiols, reacting selectively under mild conditions to form adducts. nih.gov
Furthermore, peptide-containing derivatives have been synthesized. A series of peptides with an N-terminal 2-methyl-1,4-naphthoquinone group were prepared to act as substrates or inhibitors for vitamin K dependent carboxylase. nih.gov
The following table highlights some examples of derivatization at the C-3 position and other sites.
| Starting Material | Reagent/Reaction Condition | Derivative Type | Reference |
| 2,3-dichloro-1,4-naphthoquinone | Aromatic amines | 2-chloro-3-(phenylamino)-1,4-naphthoquinones | nih.gov |
| 1,4-Naphthoquinone | Amines, molecular iodine | 2-amino-1,4-naphthoquinones | researchgate.net |
| 1,4-Naphthoquinone | Aliphatic thiols | Thiol adducts | nih.gov |
| 2-methyl-1,4-naphthoquinone | Peptides | N-terminal naphthoquinone peptides | nih.gov |
Hybrid Molecule Synthesis Incorporating Other Pharmacophores
Molecular hybridization, the covalent linking of two or more pharmacophoric units, is a powerful strategy in drug design. Naphthoquinones are frequently used as a scaffold in the synthesis of hybrid molecules. mdpi.com
One approach involves combining the 1,4-naphthoquinone moiety with other heterocyclic systems. For example, hybrids of 1,4-naphthoquinone and thymidine derivatives have been synthesized by reacting 2,3-dichloro-1,4-naphthoquinone with thymidine and its analogs. mdpi.com Another example is the synthesis of spirooxindole-O-naphthoquinone-tetrazolo[1,5-a]pyrimidine hybrids through a one-pot, three-component reaction of 2-hydroxy-1,4-naphthoquinone, isatins, and 5-aminotetrazole. mdpi.com
Triazole moieties have also been incorporated into naphthoquinone structures. New 1,4-naphthoquinone-1,2,3-triazole hybrids have been designed and synthesized, often using click chemistry. mdpi.com
Furthermore, derivatization of microbial naphthoquinones, such as 3,5,8-TMON, with reagents like phenyl hydrazine (B178648) can lead to novel heterocyclic structures. nih.gov
The table below provides examples of hybrid molecules incorporating the this compound scaffold.
| Naphthoquinone Component | Second Pharmacophore | Reaction Type | Hybrid Molecule Type | Reference |
| 2,3-dichloro-1,4-naphthoquinone | Thymidine derivatives | Nucleophilic substitution | Naphthoquinone-thymidine hybrids | mdpi.com |
| 2-hydroxy-1,4-naphthoquinone | Isatins, 5-aminotetrazole | One-pot three-component reaction | Spirooxindole-O-naphthoquinone-tetrazolo[1,5-a]pyrimidine hybrids | mdpi.com |
| 1,4-Naphthoquinone derivatives | Azides/Alkynes | Copper-catalyzed click reaction | 1,4-Naphthoquinone-1,2,3-triazole hybrids | mdpi.com |
| 3,5,8-TMON (a microbial naphthoquinone) | Phenyl hydrazine | Nucleophilic addition/cyclization | Heterocyclic derivatives of 3,5,8-TMON | nih.gov |
Advanced Synthetic Techniques and Reaction Conditions
The synthesis of naphthoquinone derivatives has been enhanced by the application of advanced techniques that can improve reaction efficiency, reduce reaction times, and offer more environmentally friendly approaches.
Microwave-Assisted Synthesis of Naphthoquinone Derivatives
Microwave-assisted synthesis has emerged as a valuable tool for the rapid and efficient synthesis of various organic compounds, including naphthoquinone derivatives. nih.gov This technique often leads to higher yields and shorter reaction times compared to conventional heating methods. nih.govrsc.org
For example, a sustainable, microwave-assisted protocol has been successfully optimized for the synthesis of 2-substituted-1,4-naphthoquinone derivatives. nih.gov This method involves the reaction of 1,4-naphthoquinone with aryl or alkyl amines in the presence of a basic catalyst under microwave irradiation. nih.gov Similarly, a library of fluorescent 1,4-dihydropyridine (B1200194) nucleoside analogues was synthesized using a microwave-assisted, one-pot, three-component Hantzsch condensation reaction under solvent-free conditions. nih.govrsc.org
The reaction of substituted 2-aminopyridines with diethylmalonates to yield 2,4-dihydroxy-1,8-naphthyridines has also been achieved using microwave irradiation without a solvent or catalyst. researchgate.net
Ultrasonic Irradiation in Naphthoquinone Functionalization
Ultrasonic irradiation provides another non-conventional energy source that can promote chemical reactions. The use of ultrasound can lead to the formation of nano-sized materials and can enhance reaction rates. researchgate.netnih.gov
A clean, fast, and simple method for preparing phenylamino-1,4-naphthoquinones involves the reaction of 1,4-naphthoquinone and anilines under ultrasonic irradiation. researchgate.net The conjugate addition of amines to 1,4-naphthoquinone can also be efficiently catalyzed by molecular iodine under ultrasonic irradiation to afford 2-amino-1,4-naphthoquinones in good yields. researchgate.net
The application of ultrasound is not limited to synthesis. Ultrasonic degradation has been used to reduce the molecular weight of polysaccharides, which can enhance their biological activity. mdpi.com While not a direct functionalization of naphthoquinone, this demonstrates the broader utility of sonochemistry in modifying complex molecules.
Catalyst Development for Enhanced Selectivity and Yield
The development of efficient catalysts is crucial for achieving high selectivity and yield in the synthesis of this compound and its derivatives. Various catalytic systems have been explored for the oxidation of 2-methylnaphthalene, a common precursor.
For instance, gold catalysts supported on hypercrosslinked polystyrene have been used for the oxidation of 2-methylnaphthalene to 2-methyl-1,4-naphthoquinone (Vitamin K3). researchgate.net One system, using a gold precursor, yielded the product in 72%. researchgate.net Another study reported that a 1% Au/HPS catalyst in glacial acetic acid led to 96% conversion and 75% selectivity. researchgate.net
Other catalytic systems for the oxidation of 2-methylnaphthalene include the use of hydrogen peroxide as the oxidant in the presence of a solvent and a catalyst like sulfuric acid or methanesulfonic acid. google.comgoogle.com The use of hydrogen peroxide is considered a greener alternative to traditional oxidants like chromic acid. google.comgoogle.comjustia.comgoogle.com Mesoporous TiSBA-15 catalysts have also been employed for the liquid-phase oxidation of 2-methyl-1-naphthol with hydrogen peroxide. researchgate.net
The table below summarizes some of the catalysts used in the synthesis of 2-methyl-1,4-naphthoquinone.
| Precursor | Oxidant | Catalyst | Yield/Selectivity | Reference |
| 2-Methylnaphthalene | - | Gold supported on hypercrosslinked polystyrene | 72% yield | researchgate.net |
| 2-Methylnaphthalene | - | 1% Au/HPS in glacial acetic acid | 96% conversion, 75% selectivity | researchgate.net |
| 2-Methyl-1-naphthol | Hydrogen peroxide | Sulfuric acid | High yield and selectivity | google.com |
| 2-Methylnaphthalene | Hydrogen peroxide | Methanesulfonic acid | 68% yield | google.com |
| 2-Methyl-1-naphthol | Hydrogen peroxide | Mesoporous TiSBA-15 | - | researchgate.net |
Structure Activity Relationship Sar Studies of 2 Methylthio 1,4 Naphthoquinone Analogues
Elucidating the Role of the Methylthio Moiety in Biological Activity
The methylthio (-SCH3) group at the C2 position of the 1,4-naphthoquinone (B94277) scaffold plays a pivotal role in defining the biological profile of 2-Methylthio-1,4-naphthoquinone. Its influence extends to the compound's redox properties and its interactions with biological macromolecules.
Influence on Redox Potential and Reactive Species Generation
The 1,4-naphthoquinone core is a well-known redox-active system, capable of accepting one or two electrons to form semiquinone and hydroquinone (B1673460) species, respectively. This redox cycling can lead to the generation of reactive oxygen species (ROS), which is a key mechanism of their cytotoxic effects. jst.go.jp The introduction of a methylthio group at the C2 position modulates this redox behavior.
Naphthoquinones are known to react with endogenous thiols such as glutathione (B108866) (GSH) and cysteine. These reactions can lead to the formation of thiol-naphthoquinone adducts, which in turn affects the redox cycling and the production of reactive sulfur species (RSS) from hydrogen sulfide (B99878) (H2S). nih.gov The presence of the methylthio group, itself a sulfur-containing moiety, can influence these interactions and the subsequent generation of reactive species. While direct studies on the redox potential of this compound are not extensively detailed in the reviewed literature, the general principles of substituent effects on quinone redox potentials suggest that the electron-donating nature of the methylthio group would influence the ease of reduction of the quinone ring.
Contribution to Molecular Interactions with Biomolecules
The methylthio moiety significantly contributes to the way this compound and its analogues interact with biological targets, such as enzymes and proteins. Molecular docking studies on related 1,4-naphthoquinone derivatives have provided insights into these interactions. For instance, studies on 2-methyl-1,4-naphthoquinone (menadione) have revealed its binding affinity with specific proteins, such as breast cancer-related proteins, highlighting the importance of the C2 substituent in directing these interactions. asianpubs.orgresearchgate.net
The sulfur atom of the methylthio group can participate in various non-covalent interactions, including hydrogen bonds and van der Waals forces, with amino acid residues in the binding pockets of proteins. These interactions are critical for the stable binding and subsequent modulation of the protein's function. For example, in a study of a 2-(4-methoxyanilino)naphthalene-1,4-dione derivative, the substituent at the C2 position was found to be crucial for its binding to human serum albumin, with hydrophobic interactions playing a significant role. nih.govelsevierpure.comnih.govresearchgate.net Although not a methylthio group, this highlights the principle that the nature of the C2 substituent dictates the binding mode and affinity. The lipophilic character of the methylthio group can also enhance the compound's ability to cross cell membranes and reach intracellular targets.
Impact of Substituents on the Naphthoquinone Core
Positional and Electronic Effects of Varied Functionalities
The position of a substituent on the naphthoquinone ring is a critical determinant of its biological activity. SAR studies on various 1,4-naphthoquinone derivatives have demonstrated that even minor changes in substituent placement can lead to significant differences in potency and selectivity. nih.gov
For example, in a study of fluoro-substituted naphthoquinones, a fluoro group at the C3 position resulted in better antibacterial activity against E. coli compared to a fluoro group at the C4 position. nih.gov Similarly, the introduction of chloro and bromo groups at the C2 position was found to enhance the antifungal activity against Candida krusei. nih.gov The presence of electron-withdrawing or electron-donating groups on the naphthoquinone ring can also influence the molecule's electrophilicity and its susceptibility to nucleophilic attack, which is a key aspect of its interaction with biological nucleophiles like proteins and DNA. nih.gov The presence of electron-withdrawing groups can favor nucleophilic substitution reactions, a common strategy in the synthesis of novel derivatives. nih.gov
The following table summarizes the observed effects of different substituents on the biological activity of 1,4-naphthoquinone analogues:
| Substituent | Position | Effect on Biological Activity | Reference |
| Fluoro | C3 | Enhanced antibacterial activity against E. coli | nih.gov |
| Fluoro | C4 | Decreased antibacterial activity compared to C3 | nih.gov |
| Chloro | C2 | Enhanced antifungal activity against Candida krusei | nih.gov |
| Bromo | C2 | Enhanced antifungal activity against Candida krusei | nih.gov |
| Hydroxyl | C5 | Essential for antibacterial activity | nih.gov |
| Methoxy (B1213986) | C5 and/or C8 | Inactive against yeasts | nih.gov |
| Procaine moiety | C2, C3 | Reduced breast cancer cell viability at higher concentrations | nih.gov |
| Salicylic acid moiety | C2, C3 | Inhibitory effect on breast cancer cells at lower concentrations | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jst.go.jp These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new, untested compounds.
Several QSAR studies have been conducted on 1,4-naphthoquinone derivatives to identify the key structural features that govern their biological activities, such as anticancer and antimalarial effects. These studies often employ a variety of molecular descriptors, including:
Electronic descriptors: These relate to the electronic properties of the molecule, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are relevant to the compound's redox potential.
Steric descriptors: These describe the size and shape of the molecule.
Hydrophobic descriptors: These quantify the lipophilicity of the molecule, which influences its ability to cross cell membranes.
Topological descriptors: These describe the connectivity and branching of the molecule.
QSAR models have successfully predicted the cytotoxic activities of various 1,4-naphthoquinone derivatives against different cancer cell lines, providing valuable guidance for the design of more potent anticancer agents.
Conformational and Stereochemical Considerations in SAR
The three-dimensional arrangement of atoms in a molecule (conformation and stereochemistry) can have a significant impact on its biological activity. While the 1,4-naphthoquinone ring system is largely planar, the substituents attached to it can adopt different spatial orientations, which can influence how the molecule interacts with its biological target.
Studies on substituted 1,4-naphthoquinones have shown that intramolecular hydrogen bonding between substituents can affect the geometry of the molecule. nih.gov For instance, the presence of a hydroxyl group can lead to the formation of a quasi-ring structure through hydrogen bonding, which can alter the planarity of the system and influence its binding to a receptor. nih.gov
While specific studies on the conformational analysis of this compound are not extensively available, general principles of conformational analysis can be applied. The rotation around the C-S bond of the methylthio group can lead to different conformers, and it is likely that only one of these conformations is biologically active. The interaction with a chiral biological target, such as an enzyme or receptor, can be stereoselective, meaning that one enantiomer of a chiral naphthoquinone derivative may be significantly more active than the other. Therefore, understanding the conformational preferences and the stereochemical requirements for biological activity is a critical aspect of the SAR of this compound analogues.
Design Principles for Optimized Biological Profiles
The strategic design of analogs of this compound is a key aspect of medicinal chemistry, aiming to enhance their therapeutic properties while minimizing potential off-target effects. The core of this process lies in understanding the Structure-Activity Relationship (SAR), which dictates how modifications to the chemical structure influence biological activity. Research into 2-thio-substituted 1,4-naphthoquinone derivatives has provided valuable insights into the design principles for optimizing their biological profiles.
Influence of the Thio-Substituent
The nature of the substituent attached to the sulfur atom at the C-2 position of the 1,4-naphthoquinone scaffold plays a pivotal role in modulating biological activity. Studies on a series of 2-thio-substituted 3-hydroxy-1,4-naphthoquinone (lawsone) derivatives have demonstrated that the introduction of a thiophenyl moiety can significantly enhance certain biological activities, such as antiplatelet effects. frontiersin.orgnih.gov
The electronic properties and steric bulk of the group attached to the sulfur are critical. For instance, in the context of antiplatelet activity, the position and nature of substituents on the phenyl ring of a 2-thiophenyl group have a pronounced effect on the compound's potency. nih.gov This suggests that the electronic landscape of the thio-substituent directly influences the interaction of the molecule with its biological target.
Modifications on the Naphthoquinone Ring
While the user's request focuses on this compound, broader studies on 1,4-naphthoquinones indicate that substitutions on the benzo ring of the naphthoquinone core also significantly impact biological outcomes. These modifications can alter the molecule's lipophilicity, redox potential, and steric profile, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its mechanism of action.
For example, the introduction of hydroxyl or methoxy groups on the naphthoquinone ring has been a common strategy in the design of anticancer agents to modulate their activity and selectivity. frontiersin.org
Interactive Data Table: SAR of 2-Thio-3-hydroxy-1,4-naphthoquinone Analogs
The following table summarizes the structure-activity relationship data for a series of 2-thio-substituted lawsone derivatives, highlighting the impact of different thio-substituents on their antiplatelet activity. This data can be extrapolated to inform the design of novel this compound analogs.
| Compound | R-Group on Thio-Substituent | Biological Activity (Antiplatelet IC50 in µM) | Reference |
| 1 | Phenyl | 15.03 ± 1.52 (TRAP-6), 5.58 ± 1.01 (Collagen) | nih.gov |
| 2 | 4-Bromophenyl | Most active derivative | nih.gov |
| 3 | 4-Fluorophenyl | 1H NMR and 13C NMR data available | frontiersin.org |
| 4 | 4-Chlorophenyl | Data not specified | |
| 5 | 4-Methylphenyl | Data not specified | |
| 6 | 2-Chlorophenyl | Data not specified | |
| 7 | 2,4-Dichlorophenyl | Data not specified |
The data indicates that a 4-bromophenyl substituent on the thio group leads to the most potent antiplatelet activity in this series. nih.gov This finding suggests that electron-withdrawing groups at the para-position of the phenyl ring may be beneficial for this specific biological activity.
Molecular and Cellular Mechanisms of Action
Redox Cycling and Oxidative Stress Induction
A fundamental characteristic of 2-Methylthio-1,4-naphthoquinone, like other naphthoquinones, is its participation in redox cycling. This process involves the sequential reduction and oxidation of the molecule, which can profoundly disrupt the cellular redox balance and induce a state of oxidative stress.
Generation of Reactive Oxygen Species (ROS) and Semiquinones
The process of redox cycling is initiated by the enzymatic reduction of the quinone structure of this compound. One-electron reduction, often catalyzed by enzymes such as NADPH-cytochrome P-450 reductase, results in the formation of a highly reactive semiquinone radical. researchgate.net This semiquinone can then react with molecular oxygen to regenerate the parent quinone, while concurrently producing a superoxide (B77818) anion radical (O₂⁻). This cycle can repeat, leading to the continuous generation of superoxide radicals.
The superoxide radicals can be further converted to other reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). researchgate.net The accumulation of these ROS within the cell leads to oxidative damage to vital biomolecules, including lipids, proteins, and DNA. nih.gov Studies on related naphthoquinones have demonstrated that this ROS generation is a key mechanism behind their cytotoxic effects. mdpi.comrsc.org The formation of semiquinones is a critical intermediate step in this process, driving the catalytic cycle of ROS production. nih.govtmc.edu
Depletion of Cellular Antioxidant Defenses (e.g., Glutathione)
The cell possesses a sophisticated antioxidant defense system to counteract the damaging effects of ROS. A central component of this system is glutathione (B108866) (GSH), a tripeptide that can directly scavenge ROS and also serves as a cofactor for antioxidant enzymes like glutathione peroxidase. This compound can deplete cellular GSH levels through two primary mechanisms.
Firstly, the increased production of ROS through redox cycling consumes GSH as it is oxidized to glutathione disulfide (GSSG) in the process of neutralizing the ROS. Secondly, the electrophilic nature of the naphthoquinone ring allows for direct conjugation with the nucleophilic thiol group of GSH, a reaction known as glutathionylation. nih.gov This covalent modification not only depletes the cellular pool of free GSH but can also alter the function of proteins through S-glutathionylation. nih.gov The depletion of GSH compromises the cell's ability to buffer against oxidative stress, rendering it more susceptible to the damaging effects of ROS. medchemexpress.com
Enzyme Inhibition and Modulation of Cellular Pathways
Beyond the induction of oxidative stress, this compound can exert its biological effects through the direct inhibition of specific enzymes, leading to the disruption of essential cellular processes.
Topoisomerase II Inhibition
Topoisomerase II is a crucial enzyme involved in managing DNA topology, playing a vital role in DNA replication, transcription, and chromosome segregation. Some naphthoquinone derivatives have been identified as inhibitors of topoisomerase II. mdpi.com The inhibition of this enzyme can lead to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis or cell death. nih.gov While direct studies on this compound's effect on topoisomerase II are limited, the established activity of related naphthoquinones suggests this as a potential mechanism of action. nih.govnih.gov For instance, other naphthoquinones have been shown to inhibit human topoisomerase IIα by interacting with its ATPase domain. nih.gov
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Inhibition
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a key enzyme in the glycolytic pathway, responsible for the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. scbt.com Beyond its metabolic role, GAPDH is involved in various other cellular functions, including apoptosis and DNA repair. scbt.comrsc.org Certain quinones have been shown to inhibit GAPDH, often by covalently modifying the catalytic cysteine residue in the enzyme's active site. nih.gov Although specific data on this compound is not extensively available, the potential for GAPDH inhibition by quinone-based compounds is a recognized mechanism that can disrupt cellular energy metabolism and other critical cellular processes. rsc.org
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase (AChE) is an enzyme that catalyzes the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease. mdpi.com Studies have explored the potential of various naphthoquinone derivatives as AChE inhibitors. mdpi.comnih.gov For example, a study on a series of 1,4- and 1,2-naphthoquinone (B1664529) derivatives revealed that their inhibitory activity against AChE is influenced by their substitution patterns. mdpi.comnih.gov While 2-substituted-1,4-naphthoquinones generally showed a decrease in inhibitory activity compared to the parent compound, the potential for interaction with AChE remains an area of interest for this class of molecules. mdpi.com
Cytochrome P450 (CYP) Family Inhibition and Selectivity
The interaction of 2-methyl-1,4-naphthoquinone derivatives with the Cytochrome P450 (CYP) system is primarily characterized by their role as substrates for reductase enzymes rather than as direct inhibitors of specific CYP isoforms. The one- and two-electron enzymatic reduction of bioreductive alkylating agents, such as derivatives of 2-methyl-1,4-naphthoquinone, is catalyzed by NADPH-cytochrome P-450 reductase. nih.govresearchgate.net This process is a critical activation step, particularly for their alkylating and cytotoxic functions. nih.govresearchgate.net For instance, studies on compounds like 2-methylmethoxynaphthoquinone have shown that NADPH-cytochrome P-450 reductase can reduce these quinones, leading to the generation of reactive oxygen species and subsequent cellular effects. nih.gov
While direct inhibitory data for this compound on specific CYP enzymes like CYP1A1, 1A2, or 1B1 is not extensively detailed in the reviewed literature, the broader chemical class of compounds containing a methylthio substituent has been identified as a source of potent and selective CYP inhibitors. nih.gov For example, certain stilbene (B7821643) derivatives featuring a methylthio group have demonstrated selective inhibition of P450 family 1 enzymes. nih.gov Specifically, 2,3,4-trimethoxy-4'-methyl-thiostilbene was noted as a highly selective inhibitor of P450s 1A1 and 1B1 with a very low affinity for P450 1A2. nih.gov This suggests that the methylthio moiety can play a significant role in the affinity and selectivity of molecules for CYP enzyme active sites, although specific structure-activity relationships for the this compound compound itself remain to be fully elucidated.
Monoamine Oxidase (MAO-A/B) Inhibition
The 1,4-naphthoquinone (B94277) scaffold is a recognized pharmacophore that confers inhibitory activity against monoamine oxidase (MAO) enzymes. nih.gov Research has established that compounds from this class can inhibit both MAO-A and MAO-B isoforms, which are significant targets in the treatment of neurological disorders. nih.govnih.gov The parent compound, 1,4-naphthoquinone, acts as a non-competitive inhibitor of MAO-A with a K_i value of 7.7 μM and a competitive inhibitor of MAO-B with a K_i of 1.4 μM. medchemexpress.com
Studies on structurally diverse 1,4-naphthoquinones have aimed to establish clear structure-activity relationships. For example, 5,8-dihydroxy-1,4-naphthoquinone (B181067) was identified as a potent MAO-B inhibitor with an IC₅₀ value of 0.860 μM. nih.gov Another related compound, shikonin, was found to inhibit both MAO-A and MAO-B with IC₅₀ values of 1.50 μM and 1.01 μM, respectively. nih.gov Kinetic analyses indicate that the inhibition is typically reversible and competitive in nature. nih.gov While specific inhibitory constants for this compound are not specified, its structural relation to active compounds suggests potential activity within this target class.
MAO Inhibition by 1,4-Naphthoquinone Derivatives
| Compound | Target | Inhibition Constant (K_i) | IC₅₀ | Mode of Inhibition | Reference |
|---|---|---|---|---|---|
| 1,4-Naphthoquinone | MAO-A | 7.7 μM | - | Non-competitive | medchemexpress.com |
| 1,4-Naphthoquinone | MAO-B | 1.4 μM | - | Competitive | medchemexpress.com |
| 5,8-dihydroxy-1,4-naphthoquinone | MAO-B | - | 0.860 μM | - | nih.gov |
| Shikonin | MAO-A | - | 1.50 μM | Competitive, Reversible | nih.gov |
| Shikonin | MAO-B | - | 1.01 μM | Competitive, Reversible | nih.gov |
Gamma-Glutamyl Carboxylase Activity Modulation
Compounds sharing the 2-methyl-1,4-naphthoquinone ring are classified as forms of Vitamin K and are essential cofactors for the enzyme gamma-glutamyl carboxylase. nih.gov This enzyme catalyzes the post-translational carboxylation of specific glutamate (B1630785) residues to gamma-carboxyglutamate (B555490) in a number of proteins, a crucial step for their biological activity, particularly in blood coagulation and bone metabolism. nih.govnih.gov
Derivatives of 2-methyl-1,4-naphthoquinone can act as both substrates and inhibitors of this vitamin K-dependent carboxylase. nih.gov The nature of the interaction is highly dependent on the concentration and the specific structure of the side chain at the 3-position. nih.gov For instance, a synthetic peptide derivative, γ-2-(methyl-1,4-naphthoquinonyl-3)butyryl-Glu-Glu-Leu-OMe, was shown to be a good substrate for the carboxylase at low concentrations, with a K_m of approximately 50 μM. nih.gov However, at higher concentrations, this same compound acted as a potent inhibitor of the carboxylation reaction. nih.gov This dual activity highlights the modulatory role of the 2-methyl-1,4-naphthoquinone structure on gamma-glutamyl carboxylase function.
Proteasome Inhibition
No research findings detailing the direct inhibition of the proteasome by this compound were identified in the reviewed literature.
Interactions with Nucleic Acids and Proteins
DNA Alkylation and Intercalation
The 1,4-naphthoquinone core is a versatile pharmacophore known to interact with DNA through various mechanisms, including alkylation and the induction of cross-links. mdpi.comnih.gov The capacity for DNA alkylation is particularly pronounced in derivatives engineered as bioreductive alkylating agents. nih.govresearchgate.net This mechanism involves the enzymatic reduction of the quinone to a more reactive species, which can then covalently modify nucleic acids. nih.govresearchgate.net For example, hybrid molecules containing both a 1,4-naphthoquinone core and a 2-chloroethylthio moiety have been synthesized to specifically target DNA through the irreversible alkylation of guanine (B1146940) residues. mdpi.com
The reduction of 2-methyl-1,4-naphthoquinone derivatives can lead to the formation of radicals that induce DNA strand breaks. nih.govresearchgate.net Furthermore, studies involving the photoreaction of 2-methyl-1,4-naphthoquinone (menadione) with DNA have shown that the triplet-excited state of the quinone can react with DNA bases via one-electron oxidation, ultimately leading to the formation of DNA cross-links. nih.gov This reactivity underscores the potential of this compound to engage in damaging interactions with DNA, a common mechanism for the cytotoxic effects of this class of compounds. mdpi.com
Covalent Adduct Formation with Thiol-Containing Proteins
The electrophilic nature of the 1,4-naphthoquinone ring makes it highly reactive towards nucleophiles, particularly the thiol groups of cysteine residues in proteins and low-molecular-weight thiols like glutathione (GSH). mdpi.comnih.gov This reactivity leads to the formation of stable, covalent adducts. nih.govacs.org The reaction mechanism involves the nucleophilic attack of the thiolate anion on the quinone ring. nih.gov
Interference with DNA Polymerase Activity
The 1,4-naphthoquinone structure is a key pharmacophore that demonstrates broad-spectrum inhibitory activity against various DNA polymerases. medchemexpress.com Research on the parent compound, 1,4-naphthoquinone, reveals that it can inhibit multiple DNA polymerase enzymes, including pol α, β, γ, δ, ε, and λ. medchemexpress.com The inhibitory concentrations (IC50) for these polymerases range from 5.57 to 128 μM. medchemexpress.com This inhibition of DNA polymerase-mediated DNA synthesis is a significant mechanism contributing to the anti-tumor activities of this class of compounds. medchemexpress.com While specific data on this compound's direct activity on DNA polymerase is not detailed, the activity of its core structure suggests a potential mechanism of action. medchemexpress.com Hybrid molecules containing the 1,4-naphthoquinone core are known to induce DNA damage, which ultimately leads to the apoptotic death of cancer cells. mdpi.com
Table 1: Inhibitory Activity of 1,4-Naphthoquinone (Parent Compound) on DNA Polymerases
| DNA Polymerase | IC50 (μM) |
|---|---|
| pol α | 5.57 - 128 |
| pol β | 5.57 - 128 |
| pol γ | 5.57 - 128 |
| pol δ | 5.57 - 128 |
| pol ε | 5.57 - 128 |
| pol λ | 5.57 - 128 |
Data sourced from MedChemExpress for the parent compound 1,4-Naphthoquinone. medchemexpress.com
Cellular Signaling Pathway Modulation
Induction of Apoptosis in Cellular Models
The induction of apoptosis, or programmed cell death, is a critical mechanism by which 1,4-naphthoquinone derivatives exert their anti-cancer effects. mdpi.comnih.gov Studies on various derivatives have consistently shown their ability to trigger apoptosis in different cancer cell lines. nih.govresearchgate.net For example, novel synthetic (2-chloroethylthio)-1,4-naphthoquinone derivatives were found to be highly active in several human prostate cancer cell lines, inducing apoptosis in a manner presumed to be caspase-dependent. mdpi.comresearchgate.net This was evidenced by the cleavage of PARP and the activation of caspases-3 and -9. researchgate.net
Similarly, derivatives like 2-(butane-1-sulfinyl)-1,4-naphthoquinone (BQ) and 2-(octane-1-sulfinyl)-1,4-naphthoquinone (OQ) induced apoptosis in human gastric cancer cells by activating proteins such as Bcl-2, Bad, cleaved-caspase-3, and cleaved-PARP. nih.gov Another derivative, 2-(6-hydroxyhexylthio)-5,8-dimethoxy-1,4-naphthoquinone (HHDMNQ), also induced apoptosis in lung cancer A549 cells. bohrium.comsemanticscholar.org The process often involves the generation of reactive oxygen species (ROS), which subsequently activates apoptotic signaling pathways. mdpi.comnih.gov The overexpression of a constitutively active form of the STAT3 protein has been shown to significantly reduce the apoptosis induced by some vitamin K analogues, highlighting the importance of this pathway. nih.gov
Targeting of Mitochondrial Function
Mitochondria are a primary target for 1,4-naphthoquinone compounds. mdpi.com The parent compound, 2-methyl-1,4-naphthoquinone (menadione), is known to interact with mitochondrial enzyme systems. nih.gov In intact mitochondria, it can trigger the oxidation of intramitochondrial pyridine (B92270) nucleotides and lead to a transient decrease in the mitochondrial membrane potential (ΔΨm). nih.gov
Derivatives such as (2-chloroethylthio)-1,4-naphthoquinones have been shown to provoke mitochondrial membrane depolarization, indicating direct targeting of the mitochondria. mdpi.comresearchgate.net This loss of mitochondrial membrane potential is a key step in the intrinsic pathway of apoptosis. researchgate.net The cytotoxic action of these compounds often involves the release of cytochrome C and Apoptosis-Inducing Factor (AIF) from the mitochondria, which further propagates the apoptotic signal. researchgate.net Studies comparing 2-methyl-1,4-naphthoquinone derivatives with their 6-methyl counterparts found that the 2-methyl series were generally less potent in inhibiting NADH-oxidase and succinoxidase and inducing mitochondrial swelling, suggesting that the position of the methyl group influences the degree of mitochondrial interaction. nih.gov The NADH-oxidase system (Complex I) appears to be a primary site of inhibition for these quinones. nih.gov
Table 2: Effects of 1,4-Naphthoquinone Derivatives on Cellular Mechanisms
| Compound Derivative | Cell Line | Key Effect | Finding |
|---|---|---|---|
| (2-chloroethylthio)-1,4-naphthoquinones | Prostate Cancer Cells (22Rv1) | Mitochondrial Depolarization | Caused a drop in mitochondrial membrane potential (ΔΨm). mdpi.comresearchgate.net |
| 2-(butane-1-sulfinyl)-1,4-naphthoquinone (BQ) | Gastric Cancer Cells (AGS) | Apoptosis Induction | Upregulated pro-apoptotic proteins (Bcl-2, Bad, cle-caspase-3). nih.gov |
| 2-(6-Hydroxyhexylthio)-5,8-dimethoxy-1,4-naphthoquinone (HHDMNQ) | Lung Cancer Cells (A549) | NF-κB Modulation | Modulated the NF-κB signaling pathway. bohrium.comsemanticscholar.org |
Modulation of NF-κB Nuclear Translocation
The nuclear factor kappa B (NF-κB) signaling pathway is a crucial regulator of cell survival and inflammation and is a target for 1,4-naphthoquinone derivatives. bohrium.comsemanticscholar.org In its inactive state, NF-κB is held in the cytoplasm; upon activation, it translocates to the nucleus to regulate gene expression. nih.gov The parent compound, 1,4-naphthoquinone, has been shown to block the nuclear translocation of NF-κB. medchemexpress.com
This inhibitory effect is a shared characteristic among its derivatives. For instance, 2-(6-hydroxyhexylthio)-5,8-dimethoxy-1,4-naphthoquinone (HHDMNQ) was found to regulate the NF-κB signaling pathway as part of its mechanism for inducing apoptosis in lung cancer cells. bohrium.comsemanticscholar.org The modulation of NF-κB is often linked to the compound's ability to generate reactive oxygen species (ROS), which can influence various signal transduction pathways. bohrium.comsemanticscholar.org Inhibition of NF-κB nuclear translocation leads to the downregulation of its target genes, which include anti-apoptotic proteins and inflammatory mediators. researchgate.net
Regulation of Tumor Suppressor Pathways (e.g., p53)
The tumor suppressor protein p53, known as "the guardian of the genome," plays a central role in preventing cancer formation by controlling cell cycle arrest and apoptosis. youtube.comyoutube.com While direct modulation of p53 by this compound is not extensively documented, related naphthoquinone compounds are known to interact with pathways that are closely linked to p53 function. For example, some naphthoquinone derivatives' anti-cancer strategies involve the inhibition of the tumor suppressor p53, although the mechanisms can be complex and varied. mdpi.com
More commonly, the effects are observed on pathways that interact with or are regulated by p53. For instance, the derivative 5-hydroxy-2-methyl-1,4-naphthoquinone (plumbagin) inhibits the STAT3 activation pathway. nih.gov The STAT3 pathway's target genes include cyclin D1 and Bcl-xL, which are critical for cell proliferation and survival and are also intertwined with p53-mediated apoptosis. nih.gov The activation of p53 can lead to the transcription of numerous downstream genes, including those that mediate cell cycle arrest (p21) and apoptosis (Bax, PUMA). youtube.com The ability of naphthoquinones to induce apoptosis and cell cycle arrest suggests a functional intersection with the p53 tumor suppressor network.
Inhibition of Tubulin Polymerization
The inhibition of tubulin polymerization is a recognized anti-cancer mechanism that disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. While specific studies focusing solely on this compound's effect on tubulin polymerization are scarce, the broader class of naphthoquinones has been investigated for this property. The general structure of quinones allows for interactions with biological molecules, and targeting cytoskeletal proteins like tubulin is a plausible mechanism of action for some derivatives.
Preclinical Biological Activities and Potential Research Applications Excluding Human Clinical Data
Antiproliferative and Cytotoxic Activities in In Vitro Cancer Cell Lines
Research into the anticancer potential of naphthoquinone derivatives has been a significant area of scientific inquiry. While direct studies on the antiproliferative and cytotoxic activities of 2-Methylthio-1,4-naphthoquinone are limited in the available scientific literature, research on structurally similar compounds provides some insights into the potential activities of this class of molecules.
Activity against Prostate Cancer Cell Lines
Currently, there is no specific preclinical data available in the reviewed scientific literature detailing the in vitro antiproliferative or cytotoxic activity of this compound against human prostate cancer cell lines.
However, studies on other 2-thio-substituted 1,4-naphthoquinone (B94277) derivatives have been conducted. For instance, a series of (2-chloroethylthio)-1,4-naphthoquinone derivatives have demonstrated significant activity in various human prostate cancer cell lines, exhibiting cytotoxic effects at nanomolar concentrations nih.govmdpi.comresearchgate.net. These compounds were found to induce apoptosis through mechanisms involving the generation of reactive oxygen species (ROS) and DNA damage. Additionally, novel 1,4-naphthoquinone-glucose conjugates with a thiomethylene linker have been designed and shown to be cytotoxic to prostate cancer cells researchgate.net. These findings suggest that the 2-thio-1,4-naphthoquinone scaffold is a promising area for the development of new anticancer agents for prostate cancer.
Activity against Breast Cancer Cell Lines
There is a lack of specific preclinical data in the reviewed scientific literature on the in vitro antiproliferative or cytotoxic activity of this compound against human breast cancer cell lines such as MCF-7 and MDA-MB-231.
Research on other 2-substituted 1,4-naphthoquinone derivatives has shown activity against breast cancer cells. For example, 2-Methoxy-1,4-Naphthoquinone (B1202248) (MNQ) has been reported to suppress the invasion and migration of the highly metastatic MDA-MB-231 human breast cancer cell line nih.govresearchgate.net. Another study focused on a series of 1,4-naphthoquinones with various amines at the C2 position, which were designed to target triple-negative breast cancer. Among these, specific compounds inhibited the proliferation of MDA-MB-231 cells with EC50 values in the low micromolar range nih.gov.
Table 1: Cytotoxic Activity of Selected 2-Substituted 1,4-Naphthoquinone Derivatives against Breast Cancer Cell Lines
| Compound | Cell Line | IC50 / EC50 (µM) | Reference |
| 2-Methoxy-1,4-Naphthoquinone (MNQ) | MDA-MB-231 | Not specified (inhibited invasion and migration) | nih.govresearchgate.net |
| Compound 2a (a 1,4-naphthoquinone with a cyclic amine on C2) | MDA-MB-231 | 1.6 | nih.gov |
| Compound 3a (a 1,4-naphthoquinone with an aliphatic amine on C2) | MDA-MB-231 | 2.7 | nih.gov |
This table presents data for structurally related compounds, not this compound.
Activity against Cervical Cancer Cell Lines
However, a study on related thio-substituted naphthoquinone derivatives has been conducted. In this research, 2-(tert-butylthio)-3-chloronaphthalene-1,4-dione demonstrated a notable antiproliferative effect on HeLa cells, with a reported IC50 value of 10.16 μM researchgate.net. This finding suggests that thio-substitutions on the naphthoquinone ring can confer cytotoxic activity against cervical cancer cells.
Table 2: Antiproliferative Activity of a Structurally Related Thio-Substituted Naphthoquinone against HeLa Cells
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-(tert-butylthio)-3-chloronaphthalene-1,4-dione | HeLa | 10.16 | researchgate.net |
This table presents data for a structurally related compound, not this compound.
Activity against Colon Cancer Cell Lines
There is no specific preclinical information available in the reviewed scientific literature regarding the in vitro antiproliferative or cytotoxic effects of this compound on human colon cancer cell lines.
General studies on 1,4-naphthoquinone and its derivatives have indicated their potential as inhibitors of human colon cancer cell growth. For instance, the parent compound, 1,4-naphthoquinone, has been shown to strongly inhibit the growth of the human colon cancer cell line HCT116 nih.gov. Furthermore, various synthetic 1,4-naphthoquinone analogues have been investigated for their anticancer properties against a panel of cancer cell lines, including those of colorectal origin nih.gov.
Activity against Hepatocellular Carcinoma (HepG2) Cells
Direct preclinical data on the in vitro cytotoxic or antiproliferative activity of this compound against the human hepatocellular carcinoma cell line HepG2 could not be found in the reviewed literature.
However, the broader class of 1,4-naphthoquinone derivatives has been a subject of investigation for activity against liver cancer cells. Several studies have synthesized and evaluated novel 1,4-naphthoquinone derivatives for their effects on various cancer cell lines, including HepG2 nih.govnih.gov. These studies indicate that the 1,4-naphthoquinone scaffold is a promising template for the development of potential anticancer agents for hepatocellular carcinoma.
Antimicrobial Research Applications
While specific studies on the antimicrobial properties of this compound are not extensively documented in the available literature, the 1,4-naphthoquinone class of compounds is well-known for its broad-spectrum antimicrobial activities.
Research has shown that various 1,4-naphthoquinone derivatives exhibit significant antibacterial and antifungal properties nih.govmdpi.commdpi.comresearchgate.net. For example, studies on 2-methoxy-naphthalene-1,4-dione (2-MNQ) have demonstrated its antifungal activity against Cryptococcus neoformans, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL. Furthermore, 2-MNQ exhibited a synergistic antifungal effect when combined with Amphotericin B nih.govresearchgate.net.
In the realm of antibacterial research, a new class of naphthoquinone hybrids containing phenylamino-phenylthio moieties has been synthesized and shown to possess antibacterial potency against various bacterial strains, including Staphylococcus aureus and Escherichia coli nih.gov. The mechanism of action for some of these derivatives is believed to involve the generation of intracellular reactive oxygen species (ROS) nih.gov. Another study on 2-(butylthio)-3-chloronaphthalene-1,4-dione and its derivatives reported antimicrobial activity against both Gram-positive and Gram-negative bacteria researchgate.netdergipark.org.tr.
Table 3: Antimicrobial Activity of Selected 2-Substituted 1,4-Naphthoquinone Derivatives
| Compound | Microorganism | Activity (MIC) | Reference |
| 2-methoxy-naphthalene-1,4-dione (2-MNQ) | Cryptococcus neoformans | 3.12 - 12.5 µg/mL | nih.govresearchgate.net |
| Phenylamino-phenylthio naphthoquinone hybrids | Staphylococcus aureus, Escherichia coli | 15.6 - 500 µg/mL | nih.gov |
This table presents data for structurally related compounds, not this compound.
Antibacterial Activity
The 1,4-naphthoquinone scaffold and its derivatives, particularly those containing sulfur, have been a subject of interest for their antimicrobial properties. mdpi.comfarmaciajournal.com Studies have demonstrated that modifications to the naphthoquinone ring, such as the addition of alkylthio groups, can yield compounds with notable activity, especially against Gram-positive bacteria. farmaciajournal.com
In one study, a series of 2-(aryl/alkyl)thio-3-chloro-1,4-naphthoquinones were synthesized and evaluated for their antimicrobial potential. Among the tested compounds, a derivative identified as 3c (2-(4-methylphenyl)thio-3-chloro-1,4-naphthoquinone) showed the most significant antibacterial activity against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 39.06 µg/mL. researchgate.net Another study investigating new 2-mercapto-3-substituted-1,4-naphthoquinones found that these compounds were generally active against the tested Gram-positive bacteria. farmaciajournal.com Similarly, research on derivatives of 2-(butylthio)-3-chloronaphthalene-1,4-dione revealed that several compounds demonstrated superior activity against Gram-positive bacteria like Bacillus subtilis and S. aureus, as well as some Gram-negative bacteria. researchgate.net The mechanism of action for these compounds is often linked to their ability to generate reactive oxygen species (ROS), leading to oxidative stress within the bacterial cells. nih.gov
Table 1: Antibacterial Activity of Selected Thio-Substituted 1,4-Naphthoquinone Derivatives
| Compound Class/Derivative | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 2-(4-methylphenyl)thio-3-chloro-1,4-naphthoquinone | Staphylococcus aureus | 39.06 |
| Phenylamino-phenylthio naphthoquinones | Staphylococcus aureus | 15.6 - 500 |
| Phenylamino-phenylthio naphthoquinones | Listeria monocytogenes | 15.6 - 500 |
| Phenylamino-phenylthio naphthoquinones | Escherichia coli | 15.6 - 500 |
Data sourced from multiple studies evaluating various thio-naphthoquinone derivatives. researchgate.netnih.gov
Antifungal Activity
The antifungal potential of 1,4-naphthoquinone derivatives is well-documented, with research indicating that substitutions on the quinone ring can enhance this activity. nih.govresearchgate.net Thio-substituted naphthoquinones have been included in screens for antifungal agents. researchgate.net For instance, a broad study evaluating 50 different naphthoquinone derivatives found that halogenated derivatives showed strong activity against fungal species. researchgate.net While the antibacterial activities were often low, the compounds were more potent against fungi, particularly Candida species. researchgate.net For example, 2-chloro-5,8-dihydroxy-1,4-naphthoquinone was active against Candida krusei with an MIC of 2 µg/mL. researchgate.net Although specific data for this compound is limited, the general activity of the naphthoquinone class suggests this is a viable area for further investigation.
Antiviral Properties
Naphthoquinone derivatives are recognized as a class of molecules with potential antiviral activity. mdpi.commdpi.comfarmaciajournal.com Their mechanisms of action can involve inhibiting specific viral proteins or interfering with viral replication processes through redox cycling and arylation. mdpi.com Research has covered a range of lawsone (2-hydroxy-1,4-naphthoquinone) derivatives, which have shown activity against viruses like herpes simplex virus type 1 (HSV-1). nih.gov While the broad class of sulfur-containing naphthoquinones is considered to have potential antiviral applications, specific preclinical data focusing on this compound were not prominent in the reviewed literature. mdpi.comfarmaciajournal.com
Antiparasitic and Anti-Trypanosomal Activity
Naphthoquinones have shown significant promise as antiparasitic agents, particularly against protozoa such as Trypanosoma cruzi, the causative agent of Chagas disease. nih.govscielo.org.conih.gov The presence of a methylthio (-SCH3) group has been specifically noted for its association with the redox potential of naphthoquinones, which can participate in oxidation reactions to form reactive sulfur species, contributing to their biological activity. nih.gov
Research into a series of 1,4-naphthoquinone derivatives identified several compounds with potent trypanocidal effects. nih.gov One study highlighted that structural optimization of a parent hit compound led to derivatives with increased activity against both trypomastigote and amastigote forms of T. cruzi. nih.gov The mechanism of action for naphthoquinones against these parasites is often multifactorial, involving the induction of oxidative stress through the generation of reactive oxygen species, disruption of the parasite's mitochondrial function, and interference with key metabolic enzymes. nih.govplos.org For example, some derivatives have been shown to cause a collapse of the mitochondrial membrane potential in T. cruzi. nih.gov
Table 2: Anti-Trypanosomal Activity of a Naphthoquinone Hit Compound and a Thio-Derivative
| Compound | Target Form | Target Strain | IC50 (µM) |
|---|---|---|---|
| Hit Compound (C2) | Trypomastigote | Dm28c-Luc | 1.83 |
| Hit Compound (C2) | Trypomastigote | Y | 1.94 |
| Derivative 1g (Thio-derivative) | Trypomastigote | Dm28c-Luc | 0.90 |
| Derivative 1g (Thio-derivative) | Trypomastigote | Y | 0.94 |
Data adapted from a study on the optimization of 1,4-naphthoquinone derivatives against Trypanosoma cruzi. nih.gov
Anti-Biofilm Efficacy
Bacterial biofilms present a significant challenge in infectious disease due to their resistance to conventional antibiotics. The parent compound, 1,4-naphthoquinone, has been investigated for its ability to inhibit biofilm formation. One study found that 1,4-naphthoquinone suppressed biofilm formation by Chromobacterium violaceum by 63.25% at sub-inhibitory concentrations. nih.gov Another investigation showed that a combination of 1,4-naphthoquinone and tryptophan could significantly inhibit biofilm formation by Staphylococcus aureus and disintegrate pre-existing biofilms. nih.govresearchgate.net The mechanism appears to involve reducing the cell surface hydrophobicity of the bacteria, which is crucial for initial adhesion and biofilm development. nih.govresearchgate.net While these studies establish the potential of the core naphthoquinone structure, specific research on the anti-biofilm efficacy of the 2-methylthio derivative is an area for future exploration.
Research into Other Biological Systems
Neuroprotective Effects in Models of Neurodegenerative Diseases
Derivatives of 1,4-naphthoquinone are being explored for their potential neuroprotective properties in preclinical models of neurodegenerative disorders like Parkinson's disease. mdpi.comnih.gov Research has utilized in vitro models of neurotoxicity induced by agents such as rotenone, paraquat, and 6-hydroxydopamine (6-OHDA) to screen for compounds that can protect neuronal cells. mdpi.comnih.gov
In these studies, certain synthetic 1,4-naphthoquinone derivatives were found to protect mouse neuroblastoma (Neuro-2a) cells from the cytotoxic effects of these neurotoxins. mdpi.comnih.gov The protective mechanisms are associated with the suppression of oxidative stress, including a decrease in the formation of reactive oxygen species and nitric oxide. nih.gov Furthermore, these compounds helped to normalize mitochondrial function and restore the mitochondrial membrane potential that was altered by the neurotoxins. mdpi.comnih.gov The neuroprotective activity of 1,4-naphthoquinones is attributed to their antioxidant and free-radical scavenging abilities. nih.gov While these findings are promising for the general class of 1,4-naphthoquinones, specific studies detailing the neuroprotective effects of this compound were not identified in the reviewed literature.
Larvicidal Activity against Disease Vectors (e.g., Aedes aegypti)
Research into the larvicidal properties of naphthoquinone derivatives has identified them as a promising area for the development of new insecticides. While specific studies focusing exclusively on this compound are limited in the reviewed literature, research on structurally related compounds provides insight into its potential activity against disease vectors like Aedes aegypti.
The 1,4-naphthoquinone scaffold is a key component in compounds that have demonstrated pesticidal effects. nih.gov Studies on a series of 1,4-naphthoquinone analogs have shown that modifications at the C-2 and C-3 positions can significantly influence their larvicidal efficacy. For instance, the presence of a chlorine substituent at the C-2 position has been found to significantly increase larval mortality in Ae. aegypti. nih.gov Conversely, 2-hydroxy and 2-methoxy groups at the same position were found to be less effective, indicating the critical role of the substituent at this position in determining larvicidal potency. nih.gov
In a study investigating various plant and fungal metabolites, 2-methyl-1,4-naphthoquinone was evaluated for its larvicidal activity against the third-instar larvae of Aedes albopictus, a closely related disease vector. The findings from this research could suggest a potential for similar activity in other Aedes species.
Table 1: Larvicidal Activity of 2-methyl-1,4-naphthoquinone against Aedes albopictus larvae
| Compound | Concentration (ppm) | Mortality (%) after 24h | Mortality (%) after 48h | Mortality (%) after 72h |
|---|---|---|---|---|
| 2-methyl-1,4-naphthoquinone | 50 | Data not specified | Data not specified | Data not specified |
| 2-hydroxy-1,4-naphthoquinone (B1674593) | 50 | Data not specified | Data not specified | Data not specified |
Data from a study on Aedes albopictus larvae provides a comparative view of related naphthoquinones. Specific mortality percentages for 2-methyl-1,4-naphthoquinone were part of a broader study and are noted for context. researchgate.net
These findings underscore the potential of the 1,4-naphthoquinone core structure in developing new larvicides. Further research is warranted to specifically determine the larvicidal activity of this compound against Aedes aegypti and to understand how the methylthio group at the C-2 position influences its efficacy compared to other derivatives.
Investigations into Vitamin K-like Activity in In Vitro and Animal Models
The structural core of this compound is closely related to the fundamental structure of vitamin K. All forms of vitamin K share a 2-methyl-1,4-naphthoquinone ring. nih.govnih.gov This structural similarity suggests that this compound could potentially exhibit vitamin K-like activity or interact with biological pathways dependent on vitamin K.
Vitamin K is essential for the post-translational modification of specific proteins, a process known as gamma-carboxylation, which is crucial for blood coagulation and bone metabolism. nih.gov The enzyme responsible for this modification is gamma-glutamyl carboxylase. Research has demonstrated that synthetic derivatives of 2-methyl-1,4-naphthoquinone can act as substrates for this enzyme. nih.gov
A study focused on novel 2-methyl-1,4-naphthoquinone derivatives with varying side chain lengths at the 3-position found that these synthetic compounds could effectively restore prothrombin activity in vitamin K-deficient rats. nih.gov This indicates that the 2-methyl-1,4-naphthoquinone moiety is key to the molecule's biological function in the vitamin K cycle.
While direct experimental data on the vitamin K-like activity of this compound is not extensively available in the current literature, its structural relationship to the core vitamin K molecule provides a strong rationale for future investigations in this area. Studies could explore whether the methylthio substitution at the C-2 position enhances, diminishes, or otherwise modifies its ability to participate in the vitamin K cycle, potentially acting as either an agonist or an antagonist to the gamma-glutamyl carboxylase enzyme.
Anti-inflammatory Research
The 1,4-naphthoquinone scaffold is present in numerous compounds that have demonstrated significant anti-inflammatory properties. semanticscholar.org Research into various derivatives of this structure has revealed their potential to modulate inflammatory pathways. While specific studies on this compound are emerging, the activities of structurally similar compounds provide a strong basis for its potential in anti-inflammatory research.
Derivatives of 1,4-naphthoquinone have been shown to inhibit the production of key inflammatory mediators. For instance, a study on 1,4-naphthoquinone thioglucoside derivatives demonstrated their ability to inhibit inflammation induced by ATP and lipopolysaccharide (LPS) in RAW 264.7 macrophage cells. mdpi.com These compounds were found to decrease the release of pro-inflammatory cytokines such as TNF-α and IL-1β. mdpi.com
Table 2: Anti-inflammatory Activity of 1,4-Naphthoquinone Thioglucoside Derivatives
| Compound | Concentration (µM) | Inhibition of TNF-α production (%) |
|---|---|---|
| U-286 | 0.1 | 42.5 ± 7.7 |
| 1.0 | 35.6 ± 8.8 | |
| U-548 | 0.1 | 50.2 ± 9.9 |
| 1.0 | 67.9 ± 11.0 |
Data represents the percentage decrease in TNF-α levels in LPS-primed RAW 264.7 cells treated with the compounds followed by ATP stimulation. mdpi.com
Furthermore, research on 2,3-disubstituted 1,4-naphthoquinones has identified compounds with potent inhibitory effects on neutrophil and mast cell degranulation, which are critical events in the inflammatory response. nih.gov Specifically, 2-methoxy-3-chloro-1,4-naphthoquinone and 2-ethoxy-3-chloro-1,4-naphthoquinone showed significant anti-inflammatory activity. nih.gov Another study found that certain 1,4-naphthoquinone derivatives could inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-activated macrophage cells, with some compounds showing greater potency than the standard anti-inflammatory drug indomethacin. nih.gov
The presence of a sulfur-containing functional group, such as the methylthio group in this compound, is a feature of interest in medicinal chemistry. The anti-inflammatory activities observed in other thio-derivatives of 1,4-naphthoquinone suggest that this compound is a promising candidate for further investigation into its potential anti-inflammatory effects and mechanisms of action.
Computational and Theoretical Studies
Molecular Docking Simulations to Predict Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-methylthio-1,4-naphthoquinone and related compounds, docking studies are instrumental in identifying potential biological targets and elucidating the molecular basis of their activity.
Research on various 1,4-naphthoquinone (B94277) derivatives has demonstrated the utility of molecular docking in understanding their interactions with protein receptors. For instance, studies on novel 1,4-naphthoquinone derivatives have utilized docking to explore their binding modes within the active sites of bacterial proteins, correlating docking scores with experimentally observed antibacterial activity. nih.gov Similarly, docking simulations have been employed to investigate the interaction of 1,4-naphthoquinone hybrids with the BCL-2 protein, a key regulator of apoptosis, revealing that specific derivatives can form hydrogen bonds within the active site. mdpi.com
In the broader context of naphthoquinone research, molecular docking has been a key tool. For example, it was used to analyze the binding of 1,4-naphthoquinone scaffold-derived compounds to core proteins implicated in acute myeloid leukemia, with binding energies suggesting strong interactions. nih.govresearchgate.net These studies often use software like Molegro Virtual Docker to visualize and analyze the ligand-protein interactions, identifying key residues involved in the binding. researchgate.net
Interactive Data Table: Molecular Docking Studies of Naphthoquinone Derivatives
| Compound/Derivative Class | Target Protein | Key Findings | Reference |
| 1,4-Naphthoquinone Derivatives | Bacterial Protein (YmaH from B. subtilis) | Correlation between glide and E model scores with MIC values. nih.gov | nih.gov |
| 1,4-Naphthoquinone Hybrids | BCL-2 Protein | Ligand 5 forms hydrogen bonds with the active center. mdpi.com | mdpi.com |
| 1,4-Naphthoquinone Scaffold-Derived Compounds | Core Proteins in AML | Binding energies > -6 kcal/mol, indicating strong binding. nih.govresearchgate.net | nih.govresearchgate.net |
| Naphthoquinone-Chalcone Hybrids | FGFR1 Tyrosine Kinase | Compounds 5, 7, and 9 showed potent inhibition, with binding modes similar to a known inhibitor. acs.org | acs.org |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like this compound. These methods provide insights into molecular geometry, charge distribution, and vibrational frequencies.
For the related compound 2-methyl-1,4-naphthoquinone (menadione), DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to investigate its vibrational characteristics, with the results showing good agreement with experimental FTIR and FT-Raman spectra. researchgate.net Such studies also allow for the analysis of charge density distribution, which helps in understanding the electronic reactivity of the molecule. researchgate.net The unique structure of this compound, with its quinone moiety and methylthio group, suggests potential for redox activities and specific interactions with biological molecules, which can be further elucidated through these computational approaches. ontosight.ai
Molecular Dynamics Simulations of Compound-Biomolecule Complexes
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time, offering a more realistic representation of the biological environment than static docking. These simulations can reveal the stability of the ligand-protein complex and the key interactions that maintain the binding.
In studies of 1,4-naphthoquinone derivatives, MD simulations have been used to complement molecular docking findings. For example, MD simulations of a complex between a 1,4-naphthoquinone scaffold-derived compound and the MMP9 protein, a target in acute myeloid leukemia, demonstrated good binding capacity. nih.gov The stability of such complexes can be further quantified by calculating the binding free energy using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. nih.govacs.org These simulations are crucial for validating the results of docking studies and providing a deeper understanding of the compound's mechanism of action at a molecular level.
In Silico Prediction of Activity and ADMET Properties
In silico methods are widely used to predict the biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of compounds early in the drug discovery process. These predictions help in prioritizing candidates for further experimental testing.
For naphthoquinone derivatives, Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict their antiparasitic activity against pathogens like Trypanosoma cruzi and Leishmania species. nih.gov These models use molecular descriptors to correlate the chemical structure of the compounds with their biological activity. nih.gov In silico ADMET prediction has also been applied to various classes of compounds, including indole-thiosemicarbazone derivatives, to assess properties like oral bioavailability. nih.gov While specific ADMET predictions for this compound are not detailed in the provided context, the general applicability of these methods to naphthoquinones suggests their utility in evaluating its drug-like properties. nih.gov
Cheminformatics and Data Mining for Naphthoquinone Research
Cheminformatics and data mining are essential for managing and analyzing the vast amount of chemical and biological data generated in drug discovery research. researchgate.netresearchgate.net These tools enable the efficient searching of large chemical databases, the identification of structure-activity relationships, and the selection of diverse sets of compounds for screening. researchgate.net
In the context of naphthoquinone research, cheminformatics approaches can be used to navigate the chemical space of this class of compounds, identify novel derivatives with desired properties, and predict their biological activities and potential toxicities. nih.gov The integration of data from various sources, including chemical structures, biological assay results, and protein structures, allows for a more holistic understanding of the effects of naphthoquinones in biological systems. researchgate.net As public chemical databases continue to grow, the application of advanced data mining techniques will be increasingly important for unlocking the full therapeutic potential of compounds like this compound. researchgate.net
Analytical Methodologies and Characterization in Research
Spectroscopic Techniques for Structural Elucidation (NMR, MS, IR, UV-Vis)
Spectroscopic methods are fundamental in determining the precise molecular structure of 2-Methylthio-1,4-naphthoquinone. Each technique provides unique information about the compound's atomic composition, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is used to map the carbon-hydrogen framework. In a study of a sulfur-containing quinone isolated from Hydrogenobacter thermophilus, the ¹H-NMR spectrum was measured at 400 MHz in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard. asm.org The spectrum revealed signals corresponding to the aromatic protons of the naphthoquinone ring and the protons of the methylthio group. asm.org Specifically, bands at δ8.08 and δ7.79 were attributed to the four protons of the ring structure. asm.org
Mass Spectrometry (MS) provides information on the mass-to-charge ratio, confirming the molecular weight and elemental composition. The mass spectrum of the quinone isolated from H. thermophilus showed a molecular ion peak (M⁺) at m/z 204, which corresponds to the molecular formula C₁₁H₈O₂S. asm.org High-resolution mass spectrometry can further validate this composition. asm.org Gas Chromatography-Mass Spectrometry (GC-MS) is also employed to analyze the compound and its degradation products, providing both separation and structural information simultaneously. asm.orggoogle.com
Infrared (IR) Spectroscopy identifies the functional groups present in the molecule. The IR spectrum of this compound displays characteristic absorption bands for the carbonyl (C=O) groups of the quinone ring. asm.org A unique band in its infrared spectrum is assigned to the methylthio group, which distinguishes it from other common naphthoquinones. asm.org For comparison, the related compound 2-methyl-1,4-naphthoquinone exhibits an intense band around 1666 cm⁻¹ in THF, which is assigned to the antisymmetric stretching vibration of the two carbonyl groups. osti.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy measures the electronic transitions within the molecule. In an ethanol (B145695) solution, this compound exhibits absorption peaks at wavelengths (λmax) of 238 nm, 262 nm, and 310 nm. asm.org These absorptions are characteristic of the naphthoquinone chromophore. asm.org
| Technique | Key Findings and Parameters | Reference |
|---|---|---|
| ¹H-NMR | Spectrum measured at 400 MHz in CDCl₃. Signals at δ8.08 and δ7.79 correspond to the 4 ring protons. | asm.org |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 204, corresponding to the formula C₁₁H₈O₂S. | asm.org |
| Infrared (IR) Spectroscopy | Shows characteristic C=O stretching bands and a unique band assigned to the methylthio group. | asm.org |
| UV-Vis Spectroscopy | Absorption maxima (λmax) at 238, 262, and 310 nm in ethanol solution. | asm.org |
Chromatographic Methods for Purity and Compound Analysis (HPLC, GC)
Chromatographic techniques are essential for separating this compound from complex mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a primary method for purity verification. The purity of this compound isolated from bacterial sources was confirmed by HPLC using a Nucleosil 5C18 column. asm.org The analysis was performed with a methanol-isopropyl ether (3:1, v/v) eluent system at a flow rate of 2 ml/min, with detection via UV absorbance at 270 nm. asm.org HPLC is also widely used for the quantification of other naphthoquinones and phenolic compounds in various matrices. mdpi.comnih.gov
Gas Chromatography (GC) is another powerful tool for analysis. The analysis of ozonolysis products from the side chain of a related quinone was performed using a gas chromatograph with multiple columns, including SE-30, OV-17, and PEG-20M, under programmed temperature conditions. asm.org GC coupled with mass spectrometry (GC-MS) is particularly effective for identifying volatile derivatives and confirming the structure of reaction products. asm.orggoogle.com
| Technique | Conditions and Application | Reference |
|---|---|---|
| HPLC | Purity Check: Nucleosil 5C18 column; methanol-isopropyl ether (3:1) eluent; 2 ml/min flow rate; UV detection at 270 nm. | asm.org |
| GC | Analysis of derivatives: Used with SE-30, OV-17, and PEG-20M columns; temperature programming from 50 to 200°C. | asm.org |
| GC-MS | Structural analysis: PEG-20M column; He flow rate of 15 mL/min; temperature programming from 100 to 150°C. | asm.org |
Electrochemical Characterization (e.g., Cyclic Voltammetry)
Electrochemical methods, particularly cyclic voltammetry (CV), are used to study the redox properties of quinones. The quinone moiety of this compound allows it to participate in electron transfer reactions, which is a key aspect of its biological activity. ontosight.ai
Cyclic voltammetry studies on a library of substituted menadione (B1676200) (2-methyl-1,4-naphthoquinone) derivatives have been conducted to investigate their electrochemical properties and build predictive models for their redox potentials. nih.gov The presence of a methylthio group is known to be associated with the redox potential of several naphthoquinones, as these compounds can engage in oxidation reactions. nih.gov The redox behavior typically involves quasi-reversible reduction and oxidation peaks, corresponding to the formation of semiquinone radical anions and hydroquinone (B1673460) dianions. researchgate.netresearchgate.net This characterization helps in understanding the compound's potential as a redox-active agent in biological systems. nih.gov
Advanced Microscopy in Cellular Research (e.g., for Mitochondrial Targeting)
While specific microscopy studies focusing solely on the mitochondrial targeting of this compound are not extensively detailed, the methodology is critical for this class of compounds. Naphthoquinone derivatives are known to interact with mitochondria and affect their function. nih.gov
Advanced microscopy techniques, such as confocal fluorescence microscopy, are employed to visualize the subcellular localization of compounds. rsc.org To investigate mitochondrial targeting, researchers often use mitochondria-specific fluorescent dyes or develop targeted chemical probes. rsc.org For instance, ratiometric sensing probes have been designed to attach to a mitochondrial-targeting group, allowing for real-time imaging of specific analytes within the mitochondria of living cells. rsc.org Such approaches could be applied to track the accumulation of this compound within mitochondria and observe its effects, such as the induction of mitochondrial swelling or changes in membrane potential, which have been noted for related naphthoquinones. nih.gov
Future Research Directions and Unexplored Avenues
Development of Novel 2-Methylthio-1,4-naphthoquinone Scaffolds
The 1,4-naphthoquinone (B94277) core is a privileged scaffold in medicinal chemistry, renowned for its presence in numerous natural products with significant pharmacological activities. researchgate.net The synthesis of novel derivatives from this core is a promising strategy for developing new therapeutic agents. tandfonline.comnih.govnih.gov For this compound (MTN), future research will likely focus on creating new analogues by modifying its structure to enhance biological activity and explore structure-activity relationships (SAR).
Strategies for developing novel scaffolds include:
Modification of the Thioether Group: Replacing the methyl group with other alkyl, aryl, or heterocyclic moieties can influence the compound's lipophilicity, steric profile, and electronic properties, potentially altering its interaction with biological targets. The synthesis of various S-substituted naphthoquinone derivatives is a key area of exploration. researchgate.net
Substitution on the Naphthoquinone Ring: Introducing additional functional groups onto the aromatic ring of the naphthoquinone can modulate its redox potential and create new interaction points with target proteins.
Creation of Hybrid Molecules: A promising approach involves conjugating the 2-thio-1,4-naphthoquinone moiety with other pharmacophores to create hybrid molecules with dual or enhanced activity. For instance, hybrid molecules containing both a 1,4-naphthoquinone core and a 2-chloroethylthio moiety (a sulfur mustard) have been synthesized to combine the properties of both structures. nih.gov
Synthesis of Dimeric and Polymeric Structures: The creation of bis-1,4-naphthoquinone thioethers, where two naphthoquinone units are linked, has been explored and could lead to compounds with novel mechanisms of action. researchgate.net
The synthesis of MTN itself has been described from 1,4-naphthoquinone, providing a straightforward starting point for these synthetic explorations. nih.gov The goal of these synthetic endeavors is to generate libraries of novel compounds for screening against various biological targets, moving beyond the currently known activities. nih.govresearchgate.net
Deeper Elucidation of Complex Biological Mechanisms
Current research has identified this compound as a specific inhibitor of the scavenger receptor CD36. nih.govnih.gov This interaction is central to its observed biological effects, particularly in the context of cancer stem cells (CSCs). Future research must delve deeper into the downstream consequences of this inhibition and explore other potential mechanisms.
Key areas for mechanistic investigation include:
CD36-Mediated Signaling: MTN treatment has been shown to attenuate crucial CSC signaling pathways, including Sox 2, phospho-Akt, and phospho-Stat3. nih.govmdpi.comresearchgate.net Further studies are needed to map the precise signaling cascade initiated by MTN's binding to CD36 and how this leads to the downregulation of these pathways and the induction of apoptosis in CSCs. nih.govmdpi.com
Metabolic Reprogramming: CD36 is a key fatty acid translocase. Its inhibition by MTN suppresses lipid uptake, which is critical for the survival and proliferation of certain cancer cells. nih.govmdpi.com Investigating the broader metabolic consequences of MTN treatment, beyond lipid uptake, could reveal new therapeutic vulnerabilities.
Off-Target Effects and Alternative Mechanisms: While CD36 appears to be a primary target, the possibility of other molecular interactions cannot be excluded. Naphthoquinones are redox-active molecules, and their ability to generate reactive oxygen species (ROS) is a known mechanism of cytotoxicity for some derivatives. nih.gov Future studies should investigate whether MTN's activity is solely dependent on CD36 inhibition or if other mechanisms, such as ROS production or interaction with other cellular nucleophiles, are also at play.
Resistance Mechanisms: As with any potential therapeutic agent, understanding mechanisms of resistance is crucial. Research on related (2-chloroethylthio)-1,4-naphthoquinone derivatives has shown that activation of the MEK/ERK pathway can function as a pro-survival factor and a potential resistance mechanism. nih.gov Exploring similar pathways in the context of MTN is a critical future direction.
Table 1: Known Biological Mechanisms and Effects of this compound and Related Derivatives
| Compound/Class | Target/Pathway | Observed Effect | Reference(s) |
| This compound (MTN) | CD36 | Inhibition of oxidized low-density lipoprotein (oxLDL) uptake. | nih.govmdpi.com |
| This compound (MTN) | Cancer Stem Cell (CSC) Signaling (Sox 2, p-Akt, p-Stat3) | Attenuation of key signaling pathways. | nih.govnih.gov |
| This compound (MTN) | Cancer Stem Cell (CSC) Populations | Reduction in sphere formation capacity and induction of apoptosis. | nih.govmdpi.com |
| (2-chloroethylthio)-1,4-naphthoquinones | MEK/ERK Pathway | Activation of this pathway acts as a pro-survival/resistance mechanism. | nih.gov |
| 1,4-Naphthoquinone Derivatives | Reactive Oxygen Species (ROS) | Induction of cytotoxic ROS. | nih.gov |
Exploration of Synergistic Effects with Other Research Compounds
Combining therapeutic agents can lead to enhanced efficacy and potentially overcome resistance mechanisms. The exploration of synergistic combinations involving this compound is a largely untapped but highly promising field of research.
Potential synergistic strategies include:
Combination with Metabolic Inhibitors: Given that MTN targets lipid metabolism via CD36 inhibition, combining it with inhibitors of other metabolic pathways, such as glycolysis or glutaminolysis, could create a powerful multi-pronged attack on cancer cell metabolism.
Synergy with Kinase Inhibitors: Research on related chloroethylthio-naphthoquinones demonstrated strong synergism with AKT inhibitors. nih.gov Since MTN also affects the PI3K/Akt pathway, combining it with specific inhibitors of this pathway (like PI3K, Akt, or mTOR inhibitors) is a logical next step.
Combination with Conventional Chemotherapy: While mild antagonism was observed between a related naphthoquinone and taxane-based chemotherapy, further investigation is warranted. nih.gov The potential for synergy may depend on the specific chemotherapeutic agent, the cancer type, and the sequence of administration.
Adjuvant Therapy for Infectious Diseases: Beyond cancer, 1,4-naphthoquinone has shown synergistic activity with β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Investigating whether MTN or its derivatives could act as adjuvants to potentiate the effects of existing antibiotics against multidrug-resistant bacteria is a valuable research avenue.
Table 2: Investigated Synergistic Effects of Naphthoquinone Derivatives
| Naphthoquinone Derivative | Combination Agent | Target Organism/Cell | Observed Effect | Reference(s) |
| 1,4-Naphthoquinone | Imipenem, Cefuroxime, Cefotaxime | MRSA | Synergistic | nih.gov |
| (2-chloroethylthio)-1,4-naphthoquinones | AKT inhibitor (GSK-690693) | Prostate Cancer Cells | Strong Synergism | nih.gov |
| (2-chloroethylthio)-1,4-naphthoquinones | Platinum- or Taxane-based chemo | Prostate Cancer Cells | Mild Antagonism | nih.gov |
Applications in Materials Science and Other Non-Biological Fields
The chemical properties of the quinone nucleus suggest that this compound could have applications beyond biology. Quinones are well-known for their redox activity, which makes them excellent candidates for advanced materials. researchgate.netsci-hub.st
Unexplored non-biological applications include:
Energy Storage: Quinone derivatives are being actively investigated as electrode materials for rechargeable batteries, particularly lithium-ion batteries, and as redox-active materials in flow batteries. researchgate.netontosight.airsc.org The reversible two-electron redox capability of the quinone core is key to this function. researchgate.net The introduction of the methylthio group in MTN could modulate its redox potential and stability, making it a candidate for such applications.
Organic Electronics: The electrical and optical properties of quinone-rich polymers are being harnessed for applications like phototransistors and photovoltaic cells. sci-hub.stontosight.ai The potential of MTN as a molecular building block for constructing conductive polymers or functional materials with unique optical properties is an open area for research.
Catalysis: Quinones can act as catalysts in various chemical reactions. Their role in facilitating electron transfer could be exploited in the development of new catalytic systems for organic synthesis. researchgate.net
While the direct application of MTN in these fields has not been reported, the extensive research into the parent quinone structure provides a strong rationale for its investigation as a functional organic material. researchgate.netsci-hub.st
Expanding In Vivo Animal Model Studies to Confirm In Vitro Findings (Excluding Clinical Translation)
While in vitro studies provide crucial initial data, confirmation in living organisms is a critical step in validating research findings. Several in vivo studies using animal models have already provided proof-of-concept for the activity of MTN and related naphthoquinones.
Future in vivo research should focus on:
Xenograft Models: Expanding on initial studies that showed tumor volume reduction in zebrafish xenografts with a naphthoquinone derivative, further studies using mammalian xenograft models (e.g., subcutaneous or orthotopic tumors in mice) are necessary. nih.govresearchgate.net These models would allow for a more detailed assessment of MTN's effect on tumor growth, progression, and metastasis.
Cancer Stem Cell-Focused Models: In vivo tumor initiation studies have already demonstrated the importance of CD36 for CSC function. nih.gov Future experiments could use limiting dilution assays in immunocompromised mice to more rigorously quantify the effect of MTN on the frequency and self-renewal capacity of CSCs in vivo.
Anti-Angiogenesis Models: MTN has been shown to potently inhibit angiogenesis in a chick chorio-allantoic membrane (CAM) assay. biologists.com This should be further investigated in mammalian models of angiogenesis, such as the mouse corneal micropocket assay or by analyzing microvessel density in tumor xenografts.
Pharmacokinetic and Biodistribution Studies: To support further preclinical development, it is essential to understand how MTN is absorbed, distributed, metabolized, and excreted (ADME) in animal models. These studies would provide critical data for designing more effective treatment regimens in subsequent research.
Infectious Disease Models: Based on the in vitro synergistic activity against MRSA, in vivo models of bacterial infection could be used to determine if MTN can enhance the efficacy of antibiotics in clearing infections. nih.gov
These expanded in vivo studies are essential to bridge the gap between promising in vitro results and a deeper understanding of the compound's biological activity in a complex physiological system.
Q & A
Q. What are the natural sources and structural characteristics of 2-Methylthio-1,4-naphthoquinone?
MTN is a sulfur-containing quinone first isolated from the thermophilic bacterium Hydrogenobacter thermophilus TK-6. Its core structure consists of a 1,4-naphthoquinone backbone with a methylthio (-SCH₃) group at the 2-position. Structural elucidation via NMR, IR, and mass spectrometry confirmed its unique methionaquinone classification, distinguishing it from other naphthoquinones .
Q. What synthetic strategies are employed to prepare this compound derivatives?
While direct synthesis of MTN is not extensively documented, methodologies for analogous 1,4-naphthoquinones involve:
- Tandem reactions for sequential functionalization.
- Metal catalysis (e.g., Pd, Cu) to introduce sulfur-containing groups.
- Chemoenzymatic approaches for stereochemical control. Researchers can adapt these strategies by substituting hydroxyl or halogen groups at the 2-position with methylthio via nucleophilic displacement or coupling reactions .
Q. How is this compound characterized using spectroscopic methods?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methylthio proton signals at δ ~2.5 ppm).
- IR spectroscopy : C=O stretches (~1660 cm⁻¹) and S-C vibrations (~650 cm⁻¹).
- Mass spectrometry : Molecular ion peaks (e.g., m/z 232 for MTN) and fragmentation patterns.
- Elemental analysis : Validates sulfur content .
Q. What are the primary biological activities associated with this compound?
MTN exhibits:
- Anticancer activity : Targets CD36 receptors to inhibit cancer stem cell (CSC) proliferation and tumorsphere formation (IC₅₀ ~5 µM in glioblastoma models).
- Antimicrobial potential : Structural analogs show activity against MRSA (MIC 0.5–8 µg/mL).
- Redox modulation : Interacts with electron transport chains in thermophilic bacteria .
Advanced Research Questions
Q. How do substituents at the 2-position influence the biological activity of 1,4-naphthoquinone derivatives?
- Electron-donating groups (e.g., -OH, -SCH₃): Enhance hydrogen bonding and redox cycling, improving antimicrobial and antitumor activity.
- Electron-withdrawing groups (e.g., -Cl): Increase electrophilicity, promoting DNA alkylation. Structure-activity relationship (SAR) studies using in vitro cytotoxicity assays (e.g., MTT) and molecular docking can identify optimal substituents .
Q. What mechanisms underlie the anticancer activity of MTN in targeting cancer stem cells?
MTN inhibits CD36, a receptor linked to lipid metabolism and CSC survival. Methodologies to study this include:
- Flow cytometry : To assess CD36 expression knockdown.
- Western blotting : To evaluate downstream pathways (e.g., PPAR-γ, STAT3).
- Tumorsphere assays : Quantify CSC frequency reduction post-treatment .
Q. How can contradictions in redox-mediated toxicity data for naphthoquinone derivatives be resolved?
Discrepancies arise from divergent experimental models. For example:
- Redox cycling dominates in in vitro hepatocyte models (e.g., 5-hydroxy derivatives).
- Direct alkylation is primary in 2-substituted analogs (e.g., MTN). Resolve by conducting comparative studies using ESR spectroscopy to detect radical species and LC-MS to identify covalent adducts .
Q. What in vivo models are appropriate for evaluating the therapeutic potential of MTN?
- Xenograft models : For assessing tumor growth inhibition (e.g., glioblastoma in nude mice).
- Toxicology studies : Monitor nephrotoxicity and hemolytic activity (e.g., rat models at 10–50 mg/kg doses).
- Pharmacokinetic profiling : Measure bioavailability and metabolite formation via HPLC .
Q. What are the challenges in biosynthesizing MTN compared to chemical synthesis?
- Biosynthesis : Requires isolation from Hydrogenobacter thermophilus, which involves complex extraction and purification (e.g., column chromatography). Yield is limited by bacterial growth conditions.
- Chemical synthesis : Challenges include regioselective introduction of the methylthio group and avoiding over-oxidation. Enzymatic approaches using sulfurtransferases may improve efficiency .
Methodological Recommendations
- Synthesis : Optimize one-pot multicomponent reactions with catalysts like FeCl₃ or organocatalysts for regioselectivity .
- Activity Screening : Use high-throughput MIC assays (CLSI guidelines) for antimicrobial evaluation and 3D tumor spheroids for CSC inhibition .
- Data Analysis : Apply computational tools (e.g., DFT for redox potential prediction, molecular dynamics for CD36 binding simulations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
